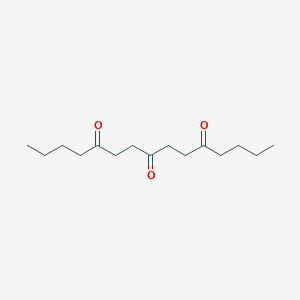
Pentadecane-5,8,11-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadecane-5,8,11-trione is a chemical compound with a unique structure characterized by three ketone groups positioned at the 5th, 8th, and 11th carbon atoms of a pentadecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentadecane-5,8,11-trione can be synthesized through the condensation reactions of renewable keto acids with paraformaldehyde. For instance, the condensation of 4-ketopimelic acid with paraformaldehyde at 80°C in the presence of sulfuric acid and Amberlyst-H+ as catalysts yields the desired compound . The reaction conditions are typically neat, and the product is obtained in high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of renewable feedstock and efficient catalytic systems to ensure high yield and purity. The scalability of the synthetic route mentioned above makes it a viable option for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Pentadecane-5,8,11-trione undergoes various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms adjacent to the ketone groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ketones or alcohols.
Wissenschaftliche Forschungsanwendungen
Pentadecane-5,8,11-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of phase change materials for thermal energy storage.
Wirkmechanismus
The mechanism of action of Pentadecane-5,8,11-trione involves its interaction with specific molecular targets and pathways. The ketone groups in the compound can interact with various enzymes and proteins, leading to modulation of their activities. For instance, the compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,9,13-trioxadispiro[4.1.4.3]tetradecane-3,6,10-trione: A structurally similar compound with three ketone groups positioned differently.
Pentadecane: A hydrocarbon with a similar carbon chain length but without the ketone groups.
Uniqueness
Pentadecane-5,8,11-trione is unique due to the specific positioning of its ketone groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
62619-51-6 |
|---|---|
Molekularformel |
C15H26O3 |
Molekulargewicht |
254.36 g/mol |
IUPAC-Name |
pentadecane-5,8,11-trione |
InChI |
InChI=1S/C15H26O3/c1-3-5-7-13(16)9-11-15(18)12-10-14(17)8-6-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
JPTIUBVUJTUXPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)CCC(=O)CCC(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14517587.png)
![9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14517593.png)
![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol](/img/structure/B14517600.png)
![4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine](/img/structure/B14517607.png)
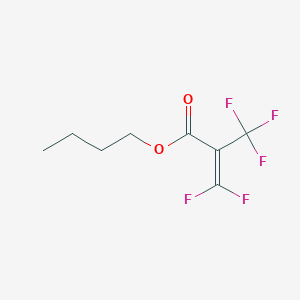
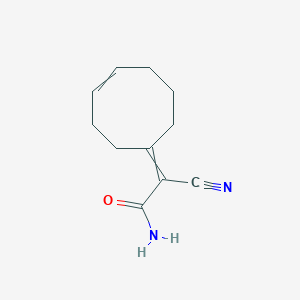



![2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B14517664.png)
![1-[4-(2-Bromoethoxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14517669.png)
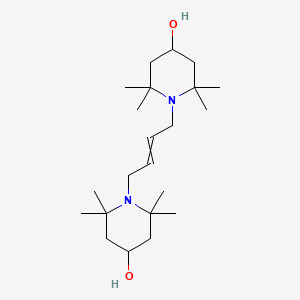
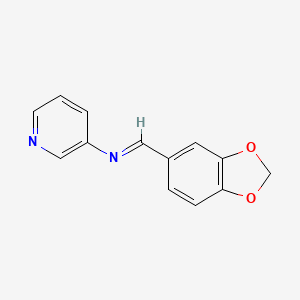
![4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14517689.png)
